molecular formula C11H17N3O B2385217 (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine CAS No. 2277047-21-7

(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine

Cat. No. B2385217
M. Wt: 207.277
InChI Key: NOAVPLWPEZAHLH-NXEZZACHSA-N
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Description

(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential as a free radical scavenger. DMPO has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.

Mechanism Of Action

(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine works by reacting with free radicals, neutralizing them and preventing them from causing damage to cells and DNA. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to react with a variety of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals.

Biochemical And Physiological Effects

In addition to its potential as a free radical scavenger, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have a variety of other biochemical and physiological effects. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have anti-inflammatory effects, reducing inflammation in the body. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has also been shown to have neuroprotective effects, protecting the brain from damage caused by free radicals. Additionally, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have cardioprotective effects, protecting the heart from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its ability to scavenge a variety of free radicals, making it a versatile tool for studying the effects of free radicals in the body. However, one limitation of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in lab experiments.

Future Directions

There are many potential future directions for research on (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine. One area of interest is the use of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in the treatment of diseases caused by free radicals, such as cancer and cardiovascular disease. Another area of interest is the development of new methods for synthesizing (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, making it more readily available for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, and to determine its potential as a therapeutic agent.

Synthesis Methods

(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine can be synthesized using a variety of methods, including the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a Lewis acid catalyst. Other methods include the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a palladium catalyst, or the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a nickel catalyst.

Scientific Research Applications

(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been studied extensively for its potential as a free radical scavenger. Free radicals are molecules that can cause damage to cells and DNA, leading to a variety of diseases, including cancer and cardiovascular disease. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to scavenge free radicals, preventing them from causing damage. This makes (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine a promising candidate for use in the treatment of diseases caused by free radicals.

properties

IUPAC Name

(1R,2R)-2-(5,6-dimethylpyridazin-3-yl)oxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-7-6-11(14-13-8(7)2)15-10-5-3-4-9(10)12/h6,9-10H,3-5,12H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAVPLWPEZAHLH-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)OC2CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN=C1C)O[C@@H]2CCC[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(5,6-dimethylpyridazin-3-yl)oxy]cyclopentan-1-amine

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